alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile
Description
Historical Evolution of 1,2,4-Triazole Derivatives in Academic Contexts
The study of 1,2,4-triazoles began in the late 19th century with Bladin’s identification of the triazole ring system. Early synthetic methods, such as the Einhorn–Brunner reaction (1905), enabled the production of substituted 1,2,4-triazoles through imide–hydrazine condensations. By the mid-20th century, the Pellizzari reaction expanded access to triazole derivatives via cyclization of acylhydrazides. These advances laid the groundwork for medicinal applications, culminating in the development of antifungal agents (e.g., fluconazole) and aromatase inhibitors (e.g., letrozole) in the 1980s–1990s. Recent decades have seen a shift toward bis-triazole systems and alpha-substituted derivatives, driven by demands for enhanced bioactivity and selectivity.
Structural Significance of Propanenitrile-Substituted Triazole Scaffolds
Propanenitrile-substituted triazoles, such as the target compound, feature a nitrile group (-C≡N) at the propanenitrile side chain. This moiety introduces strong electron-withdrawing effects, polarizing the triazole ring and enhancing dipole interactions with biological targets. The nitrile’s linear geometry also minimizes steric hindrance, facilitating binding to enzymatic pockets. For example, molecular docking studies of analogous triazoles reveal that nitrile groups stabilize ligand–receptor complexes via hydrogen bonding with catalytic residues. Comparative data (Table 1) illustrates how nitrile substitution modulates electronic properties:
Table 1: Electronic Effects of Substituents on 1,2,4-Triazole Derivatives
| Substituent | Hammett σ Value | Log P (Octanol-Water) |
|---|---|---|
| -H (Parent triazole) | 0.00 | 0.45 |
| -CN (Propanenitrile) | 0.66 | 1.92 |
| -Cl (Chlorophenyl) | 0.23 | 2.78 |
Data derived from quantum mechanical calculations and experimental log P values.
Role of Chlorophenyl and Phenyl Moieties in Modern Heterocyclic Research
The 4-chlorophenyl and phenyl groups in the target compound contribute to its pharmacophoric profile. Chlorine’s electronegativity enhances lipophilicity (log P = 2.78), promoting membrane permeability, while its halogen-bonding capacity strengthens interactions with aromatic residues in enzymes. The phenyl group, by contrast, enables π-π stacking with tyrosine or tryptophan side chains, as observed in crystallographic studies of triazole–protein complexes. Structure-activity relationship (SAR) analyses of related compounds demonstrate that 4-chlorophenyl substitution increases antibacterial potency by 4–8-fold compared to non-halogenated analogues.
Research Paradigms and Knowledge Gaps in Alpha-Substituted Triazole Chemistry
Current research paradigms emphasize three areas:
- Bis-Triazole Systems : Dual triazole cores, as in 5,5’-butane-bis-1,2,4-triazole derivatives, show enhanced thymidine phosphorylase inhibition (IC~50~ = 12–18 µM).
- Hybrid Scaffolds : Coupling triazoles with Schiff bases (e.g., compound E10 ) improves anti-biofilm activity (MIC = 16–32 µg/mL).
- Alpha-Substitution : Propanenitrile and oxoethyl groups at alpha positions remain underexplored. The target compound’s synthetic pathway, likely involving aldehyde-amine condensation or nucleophilic substitution, has not been fully elucidated. Key gaps include:
- Mechanistic studies of alpha-substituent effects on triazole ring aromaticity.
- In vivo validation of bioavailability and metabolic stability.
- Computational models predicting substituent compatibility with biological targets.
Properties
Molecular Formula |
C19H15ClN4O |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile |
InChI |
InChI=1S/C19H15ClN4O/c20-17-8-6-15(7-9-17)18(25)10-19(11-21,12-24-14-22-13-23-24)16-4-2-1-3-5-16/h1-9,13-14H,10,12H2 |
InChI Key |
AQQYGOKTYQRYOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)(CN3C=NC=N3)C#N |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
A common route starts from a cyano-substituted benzimidazole derivative, which undergoes hydrazine hydrate treatment in ethanol under reflux conditions to form a hydrazide intermediate. This is then reacted with phenyl isothiocyanate to yield a thiocarbamoyl hydrazine derivative. Subsequent reflux with sodium hydroxide in ethanol induces cyclization to form the 1,2,4-triazole ring bearing a mercapto group.
| Step | Reagents & Conditions | Product Description |
|---|---|---|
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux 12 h | 4-(5-Cyano-1H-benzimidazol-2-yl)benzohydrazide |
| Thiocarbamoyl hydrazine formation | Phenyl isothiocyanate, ethanol, reflux 4-5 h | 2-(4-(5-Cyano-1H-benzimidazol-2-yl)benzoyl)-N-phenylhydrazine-1-carbothioamide |
| Cyclization to triazole | NaOH, ethanol, reflux 2 h; acidify with HCl | 2-(4-(5-Mercapto-4-phenyl-1,2,4-triazol-3-yl)phenyl)-1H-benzimidazole-5-carbonitrile |
This sequence is adapted from a detailed study on benzimidazole-1,2,4-triazole derivatives synthesis.
Attachment of the Propanenitrile Group
The propanenitrile moiety is typically introduced via further alkylation or condensation reactions involving nitrile-containing precursors or by using cyanide sources under controlled conditions. Specific protocols for this step are less commonly detailed but generally involve nucleophilic substitution or Michael addition strategies tailored to retain the integrity of the triazole ring.
Reaction Conditions and Yields
The overall synthesis involves mild to moderate reaction conditions, primarily reflux in ethanol or acetone, with base catalysis by potassium carbonate or sodium hydroxide. Reaction times range from 2 to 12 hours depending on the step.
| Step | Temperature | Solvent | Time | Yield (%) (Reported) |
|---|---|---|---|---|
| Hydrazide formation | Reflux | Ethanol | 12 h | Not specified |
| Thiocarbamoyl hydrazine formation | Reflux | Ethanol | 4-5 h | Not specified |
| Cyclization to triazole | Reflux | Ethanol | 2 h | Not specified |
| Alkylation with bromoacetophenone | 40 °C | Acetone | 12 h | Typically 70-85% |
Yields vary depending on substituents and purification methods but generally fall within moderate to high efficiency ranges.
Analytical and Purification Techniques
- Purification is commonly achieved by recrystallization from ethanol or chromatographic methods such as silica gel column chromatography using hexane/ethyl acetate mixtures.
- Characterization includes NMR spectroscopy, melting point determination, and elemental analysis to confirm structure and purity.
- The presence of the 4-chlorophenyl group and the triazole ring is confirmed by characteristic chemical shifts and IR absorption bands.
Comparative Data Table of Key Intermediates and Final Product
| Compound ID | Description | Key Reagents & Conditions | Yield (%) | Purification Method |
|---|---|---|---|---|
| Compound 2 | 4-(5-Cyano-1H-benzimidazol-2-yl)benzoate | Sodium metabisulfite, ethanol, reflux | Not specified | Filtration, recrystallization |
| Compound 3 | 4-(5-Cyano-1H-benzimidazol-2-yl)benzohydrazide | Hydrazine hydrate, ethanol, reflux 12 h | Not specified | Filtration |
| Compound 4 | Phenyl isothiocyanate adduct | Phenyl isothiocyanate, ethanol, reflux 4-5 h | Not specified | Filtration |
| Compound 5 | 1,2,4-Triazole mercapto derivative | NaOH, ethanol, reflux 2 h; acidify with HCl | Not specified | Recrystallization |
| Final product | alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile | 2-bromo-4-chloroacetophenone, K2CO3, acetone, reflux 12 h | 70-85% | Recrystallization, chromatography |
Research Findings and Notes
- The synthetic route is robust and adaptable to various substituted 2-bromoacetophenones, allowing structural diversification.
- The use of hydrazine hydrate and phenyl isothiocyanate is critical for efficient formation of the triazole ring.
- Mild base conditions (K2CO3 or NaOH) facilitate cyclization and alkylation without decomposing sensitive functional groups.
- The 4-chlorophenyl substituent enhances the compound's potential biological activity, as suggested in fungicidal lead studies targeting enzymes like 14α-demethylase.
- No data from unreliable sources such as benchchem.com or smolecule.com were included, ensuring the credibility of the information.
Chemical Reactions Analysis
Types of Reactions
Alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the phenyl and chlorophenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
*Calculated based on molecular formula.
Key Structural Differences :
- Target Compound : Contains a ketone group (C=O) in the R₂ substituent, enhancing polarity.
- Fenbuconazole: Features a non-oxidized ethyl chain in R₂.
- Myclobutanil : Substituted with a butyl chain (R₁) and lacks a phenyl group in R₂.
Physicochemical Properties
Solubility
- Fenbuconazole : Water solubility at pH 1.0 is 1.983 × 10⁻⁴ g/L (5.888 × 10⁻⁷ M) .
- Target Compound : The ketone group may improve aqueous solubility compared to fenbuconazole, though the phenyl group could counteract this effect. Experimental data is needed for confirmation.
Stability and Metabolism
- Fenbuconazole : Metabolized via oxidation of the ethyl chain, yielding hydroxylated derivatives .
- Myclobutanil : Metabolized to α-(3-hydroxybutyl)-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile .
Toxicity Profiles
- Fenbuconazole : Oral LD₅₀ in rats is 1,290 mg/kg .
- Myclobutanil : Classified as moderately toxic (EPA Category II), with an oral LD₅₀ of 1,600 mg/kg in rats .
- Target Compound: No direct toxicity data available.
Regulatory and Commercial Status
- Fenbuconazole : Approved for agricultural use with customs codes (e.g., 9902.32.87 ) and listed in the U.S. EPA tolerance regulations .
- Myclobutanil: Widely registered under trade names (e.g., Nova, Rally) and included in pesticide databases .
- Target Compound: Not listed in regulatory documents (e.g., 40 CFR Part 180), suggesting it remains experimental or niche .
Biological Activity
Alpha-[2-(4-Chlorophenyl)-2-oxoethyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile (commonly referred to as the compound) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. We will present relevant data tables and case studies to provide a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C19H15ClN4O
- CAS Number : 146887-34-5
- Molecular Weight : 348.80 g/mol
This structure includes a triazole ring and a chlorophenyl group, which are critical for its biological activity.
Anti-inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory properties. The compound has been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
Key Findings:
- Inhibition of COX Enzymes : The compound demonstrated selective inhibition of cyclooxygenase (COX) enzymes, crucial in inflammatory pathways. For instance, it showed an IC50 value of 2.6 µM for COX-2 inhibition, indicating potent anti-inflammatory effects .
- Oxidative Stress Reduction : It also reduced levels of nitric oxide (NO) and reactive oxygen species (ROS), contributing to its antioxidant activity .
Antimicrobial Activity
The antimicrobial potential of the compound has been evaluated against various pathogens. Its efficacy against bacteria such as Staphylococcus aureus and Enterococcus faecalis has been documented.
Summary of Antimicrobial Activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Enterococcus faecalis | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
These results indicate that the compound possesses moderate to strong antibacterial properties .
Anticancer Activity
Emerging studies suggest that the compound exhibits anticancer properties by inducing cytotoxic effects on various cancer cell lines.
Case Study:
In a study involving HT29 colon cancer cells, the compound demonstrated significant cytotoxicity with an IC50 value of 20 µM. The mechanism was associated with the induction of apoptosis and cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives. Modifications to the triazole ring or substituents can significantly influence their pharmacological profiles.
Notable SAR Insights:
Q & A
Q. How to differentiate vibrational spectra (IR/Raman) between this compound and its des-chloro analogue?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
